molecular formula C11H10N4O B13827451 Malononitrile, methyl 4-methoxyphenyldiazenyl- CAS No. 74904-96-4

Malononitrile, methyl 4-methoxyphenyldiazenyl-

Katalognummer: B13827451
CAS-Nummer: 74904-96-4
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: YYJWRDXPMLLJFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Malononitrile, methyl 4-methoxyphenyldiazenyl- is an organic compound with the molecular formula C₁₁H₁₀N₄O and a molecular weight of 214.2233 g/mol . This compound is known for its unique structure, which includes a diazenyl group (N=N) attached to a methoxyphenyl ring and a malononitrile moiety. It has various applications in scientific research and industry due to its reactivity and functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Malononitrile, methyl 4-methoxyphenyldiazenyl- can be synthesized through a series of chemical reactions. One common method involves the Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde or ketone in the presence of a base such as piperidine . The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

Industrial production of malononitrile, methyl 4-methoxyphenyldiazenyl- often involves the gas-phase reaction of acetonitrile and cyanogen chloride . This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Malononitrile, methyl 4-methoxyphenyldiazenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Bases: Piperidine, triethylamine (TEA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives .

Wirkmechanismus

The mechanism of action of malononitrile, methyl 4-methoxyphenyldiazenyl- involves its reactivity with various molecular targets. The diazenyl group can participate in nucleophilic and electrophilic reactions, leading to the formation of different products. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the phenyl ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Malononitrile, methyl 4-methoxyphenyldiazenyl- is unique due to its combination of a diazenyl group and a methoxyphenyl ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

74904-96-4

Molekularformel

C11H10N4O

Molekulargewicht

214.22 g/mol

IUPAC-Name

2-[(4-methoxyphenyl)diazenyl]-2-methylpropanedinitrile

InChI

InChI=1S/C11H10N4O/c1-11(7-12,8-13)15-14-9-3-5-10(16-2)6-4-9/h3-6H,1-2H3

InChI-Schlüssel

YYJWRDXPMLLJFY-UHFFFAOYSA-N

Kanonische SMILES

CC(C#N)(C#N)N=NC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.